6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine
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Overview
Description
6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a piperazine ring, a pyridine ring, and a tolyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Final Modifications: The methyl and tolyl groups are introduced through alkylation reactions, often using reagents like methyl iodide or p-tolyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine and pyridine rings can be further functionalized using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used, but often include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the context of its interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-tubercular activity.
Industry: Its unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its anti-tubercular activity is believed to involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .
Comparison with Similar Compounds
When compared to other similar compounds, 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine stands out due to its unique combination of structural elements. Similar compounds include:
Substituted Thieno[2,3-d]pyrimidines: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazine Derivatives: Compounds with piperazine rings often exhibit diverse biological activities, and the presence of additional heterocyclic rings can enhance these effects.
Pyridine-Containing Compounds: Pyridine rings are common in many biologically active molecules, and their inclusion in this compound contributes to its potential therapeutic applications.
Biological Activity
The compound 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of thienopyrimidine derivatives, including the target compound, often involves multi-step reactions that incorporate various heterocyclic components. A notable method includes the reaction of 4-(pyridin-2-yl)piperazine with appropriate thienopyrimidine precursors under controlled conditions to yield the desired product. The synthesis process is crucial as it influences the biological activity and efficacy of the final compound.
Key Synthetic Pathways
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Nucleophilic substitution | 4-(pyridin-2-yl)piperazine + thienopyrimidine derivative | Formation of thienopyrimidine scaffold |
2 | Methylation | Methylating agent (e.g., methyl iodide) | Introduction of methyl group at position 6 |
3 | Coupling | p-Tolyl group attachment | Final compound formation |
This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure allows for potential inhibition of key enzymes and receptors involved in cancer progression and inflammation.
Inhibition Studies
Recent studies have shown that compounds within the thienopyrimidine family can inhibit various kinases associated with cancer cell proliferation. For instance, in vitro assays demonstrated that derivatives similar to our compound exhibited IC50 values in the nanomolar range against EGFR and other tyrosine kinases .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays : Using cancer cell lines such as NCI-H1975 and A549, compounds were evaluated for cytotoxicity via MTT assays. Results indicated that certain derivatives significantly reduced cell viability compared to controls.
- Mechanistic Studies : Investigations into apoptosis induction revealed that treatment with this compound led to increased caspase activity, suggesting a pro-apoptotic effect .
Case Studies
A recent study focused on a series of thienopyrimidine derivatives, including our target compound, found promising results in inhibiting tumor growth in xenograft models. The study highlighted:
- Tumor Reduction : Compounds led to a significant reduction in tumor size compared to untreated groups.
- Survival Rates : Enhanced survival rates were observed in treated groups, indicating potential therapeutic benefits.
Properties
IUPAC Name |
6-methyl-5-(4-methylphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5S/c1-16-6-8-18(9-7-16)20-17(2)29-23-21(20)22(25-15-26-23)28-13-11-27(12-14-28)19-5-3-4-10-24-19/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOZHSHNQGRCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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